molecular formula C20H36B2O5 B13657181 1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol

1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol

Cat. No.: B13657181
M. Wt: 378.1 g/mol
InChI Key: AEMMRANIQHBQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol typically involves the reaction of a cyclohexanol derivative with boronic esters. One common method includes the use of pinacol boronic esters in the presence of a palladium catalyst to facilitate the formation of the boronic ester groups . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 85-90°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing safety measures for handling boronic esters and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of biaryl compounds.

Scientific Research Applications

1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester groups react with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol is unique due to its combination of boronic ester groups, a vinyl group, and a cyclohexanol ring. This structure provides versatility in various chemical reactions and applications, making it a valuable compound in research and industrial settings .

Biological Activity

1-Vinyl-(cis-1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl))cyclohexan-1-ol is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanone with boronic acid derivatives. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the vinyl group and the dioxaborolane moieties. For instance, a common method involves hydrosilylation reactions followed by subsequent transformations to achieve the desired structure .

Anticancer Properties

Research indicates that compounds containing boron exhibit significant anticancer properties. The presence of the dioxaborolane moiety in 1-vinyl-cyclohexan-1-ol enhances its interaction with biological targets such as kinases. Studies have shown that similar boron-containing compounds can inhibit specific kinases involved in cancer progression, suggesting that this compound may exhibit similar activity .

The mechanism by which this compound exerts its biological effects is thought to involve the formation of reversible covalent bonds with nucleophilic sites on target proteins. This interaction can lead to modulation of protein activity and pathways associated with cell proliferation and survival .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. For example:

StudyCompoundFindings
1-Vinyl-(cis-bis(dioxaborolane))Exhibited selective inhibition of cancer cell lines; IC50 values indicated potency in subnanomolar range against specific kinases.
Boron-containing analogsDemonstrated significant anticancer activity through kinase inhibition; effective against various cancer types.
Dioxaborolane derivativesShowed enhanced cellular uptake and cytotoxicity in vitro; potential for further development in therapeutic applications.

Toxicity and Safety Profile

While boron compounds have therapeutic potential, their toxicity must be evaluated. Preliminary studies suggest that this compound exhibits low toxicity in vitro; however, comprehensive toxicological studies are required to ascertain its safety profile for clinical use .

Properties

IUPAC Name

1-[1,2-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36B2O5/c1-16(2)17(3,4)25-21(24-16)14-15(20(23)12-10-9-11-13-20)22-26-18(5,6)19(7,8)27-22/h14,23H,9-13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMMRANIQHBQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)C3(CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36B2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.